molecular formula C22H20FN5O2S2 B289478 N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No. B289478
M. Wt: 469.6 g/mol
InChI Key: SECJHZYRKYNZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as Dabrafenib, is a selective inhibitor of the BRAF protein kinase. It is used in the treatment of metastatic melanoma, a type of skin cancer that has spread to other parts of the body. Dabrafenib is a promising drug in the field of cancer research due to its specific targeting of BRAF mutations, which are present in approximately 50% of melanoma cases.

Mechanism of Action

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide selectively inhibits the activity of the BRAF protein kinase, which is involved in the MAPK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival. BRAF mutations result in constitutive activation of the MAPK pathway, leading to uncontrolled cell growth and division. By inhibiting BRAF activity, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can block the growth and survival of cancer cells with BRAF mutations.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in BRAF-mutant melanoma cells. It also inhibits the production of cytokines and chemokines that promote tumor growth and metastasis. In addition, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a highly specific inhibitor of BRAF, which makes it an ideal tool for studying the role of BRAF mutations in cancer development and progression. However, its effectiveness is limited to cancers with BRAF mutations, which represent only a subset of melanoma cases. Additionally, the development of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a common problem in the clinic, which highlights the need for further research into combination therapies and alternative treatment strategies.

Future Directions

Future research directions for N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide include investigating its potential use in combination with other drugs, such as immunotherapies, to enhance its therapeutic efficacy. Additionally, the development of more potent and selective BRAF inhibitors may overcome the problem of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide. Finally, further investigation into the mechanisms of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide may lead to the identification of new targets for drug development in melanoma and other cancers.

Synthesis Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves several chemical reactions, including the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-(4-fluoro-3-methylphenyl)-2-thiocyanatoacetamide to form the corresponding thiazole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce the final product, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of metastatic melanoma. In a phase III clinical trial, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide was shown to significantly improve progression-free survival and overall response rate in patients with BRAF-mutant melanoma compared to standard chemotherapy. N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has also been investigated in combination with other drugs, such as trametinib, to further enhance its therapeutic efficacy.

properties

Molecular Formula

C22H20FN5O2S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C22H20FN5O2S2/c1-13-10-16(4-9-19(13)23)20-12-31-22(27-20)26-17-5-7-18(8-6-17)32(29,30)28-21-24-14(2)11-15(3)25-21/h4-12H,1-3H3,(H,26,27)(H,24,25,28)

InChI Key

SECJHZYRKYNZGB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.